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These application notes provide a detailed overview of the patient eligibility criteria for clinical

trials involving HPN217, a tri-specific T-cell activating construct (TriTAC) for the treatment of

relapsed/refractory multiple myeloma (RRMM). The included protocols and diagrams are

intended to guide researchers and clinicians in identifying suitable candidates for HPN217

clinical studies.

HPN217 Mechanism of Action
HPN217 is an investigational immunotherapy designed to treat multiple myeloma.[1] It is a tri-

specific T-cell activating construct that simultaneously binds to three targets: B-cell maturation

antigen (BCMA) on the surface of myeloma cells, CD3 on T-cells, and human serum albumin.

[2][3][4] This triple-binding action brings T-cells into close proximity with the cancerous

myeloma cells, activating the T-cells to kill the myeloma cells.[2][5] The binding to albumin is

designed to extend the half-life of the drug in the body, allowing for less frequent dosing.[3][5]

Patient Eligibility Criteria
Data from the ongoing Phase 1/2 clinical trial (NCT04184050) provides the basis for the patient

eligibility criteria for HPN217.[6][7][8] Patients considered for enrollment in HPN217 clinical

trials must meet a specific set of inclusion and exclusion criteria.
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Inclusion Criteria
A summary of the key inclusion criteria for participation in HPN217 clinical trials is presented

below.

Criteria Description

Diagnosis

Patients must have a confirmed diagnosis of

multiple myeloma and have relapsed or become

refractory to standard therapies.[6][7]

Prior Therapies

Must have received at least three prior lines of

therapy, including a proteasome inhibitor, an

immunomodulatory drug (IMiD), and an anti-

CD38 antibody.[9][10] In some cases, patients

with at least four prior lines of therapy were

specified.[7]

Measurable Disease

Patients must have measurable disease, as

defined by at least one of the following: • Serum

M-protein ≥0.5 g/dL • Urine M-protein ≥200

mg/24 hours • Serum free light chain (FLC)

assay with an involved FLC level ≥10 mg/dL and

an abnormal serum FLC ratio.[9]

Prior BCMA-Targeted Therapy
Previous treatment with a BCMA-targeting agent

is permitted.[10][11]

Exclusion Criteria
A summary of the key exclusion criteria that would prevent a patient from participating in

HPN217 clinical trials is detailed below.
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Criteria Description

Disease Subtype

Patients with plasma cell leukemia or non-

secretory myeloma are excluded.[9] Individuals

with only extramedullary relapse of multiple

myeloma who do not have measurable disease

are also not eligible.[9]

Prior Transplantation

Autologous stem cell transplant within 90 days

of the start of the study is an exclusion criterion.

[9] Allogeneic stem cell or solid organ

transplantation within 12 months of screening is

also not allowed.[9]

Immunosuppression
Any patient receiving immunosuppressive

medication will be excluded.[9]

Autoimmune Disease

A history of or known or suspected autoimmune

disease is a key exclusion. Exceptions may be

made for conditions like vitiligo, resolved

childhood atopic dermatitis, and clinically

euthyroid hypothyroidism or hyperthyroidism.[9]

Second Primary Malignancy

A second primary malignancy that has not been

in remission for more than three years is an

exclusion criterion. Exceptions are made for

non-melanoma skin cancer, resected melanoma

in situ, in situ cervical cancer, and adequately

treated Stage I cancer with at least two years of

remission, as well as low-risk prostate cancer.[9]

Experimental Protocols
Protocol for Patient Screening and Eligibility
Assessment
The following protocol outlines the key steps for screening patients for eligibility in an HPN217

clinical trial.
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1. Informed Consent:

Obtain written informed consent from the patient after a thorough explanation of the clinical

trial, including potential risks and benefits.

2. Medical History and Physical Examination:

Conduct a comprehensive review of the patient's medical history, including prior cancer

treatments and comorbidities.

Perform a complete physical examination to assess the patient's overall health status.

3. Laboratory Assessments:

Hematology: Complete blood count (CBC) with differential.

Serum Chemistry: Comprehensive metabolic panel, including assessment of renal and

hepatic function.

Multiple Myeloma Markers:

Serum protein electrophoresis (SPEP) and immunofixation.

24-hour urine collection for protein electrophoresis (UPEP) and immunofixation.

Serum free light chain (FLC) assay.

4. Imaging:

Perform imaging studies as required by the specific trial protocol to assess disease burden.

5. Bone Marrow Aspirate and Biopsy:

Obtain a bone marrow aspirate and biopsy to confirm the diagnosis and assess the

percentage of plasma cells.

6. Review of Eligibility Criteria:
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Systematically compare the patient's clinical and laboratory data against the detailed

inclusion and exclusion criteria of the clinical trial protocol.

7. Final Eligibility Determination:

The principal investigator will make the final determination of the patient's eligibility for the

study.
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Caption: HPN217 mechanism of action, engaging T-cells to target and kill myeloma cells.

Patient Eligibility Workflow for HPN217 Clinical Trials
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Caption: Logical flow for assessing patient eligibility for HPN217 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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